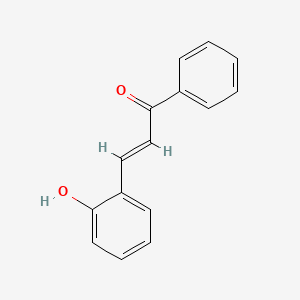

2-Hydroxychalcone

概要

説明

2-Hydroxychalcone is a hydroxyl derivative of chalcones, which are biosynthetic precursors of flavonoids. Chalcones are naturally occurring compounds found in various plants and are known for their diverse biological activities. This compound, in particular, has gained attention due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities .

作用機序

Target of Action

2-Hydroxychalcone, a natural flavonoid, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Additionally, this compound has been found to induce apoptosis by downregulating Bcl-2, an anti-apoptotic protein . It also inhibits the activation of NF-kB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound reduces the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation . Furthermore, the compound’s ability to downregulate Bcl-2 and inhibit NF-kB activation impacts the apoptotic pathway and NF-kB signaling pathway respectively .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a reduction in inflammation . Its ability to downregulate Bcl-2 and inhibit NF-kB activation results in the induction of apoptosis and potential anti-cancer effects . Moreover, this compound has been found to have antioxidant properties, inhibiting lipid peroxidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can enhance the compound’s anti-fungal activity . .

生化学分析

Biochemical Properties

2-Hydroxychalcone plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with several enzymes and proteins, including lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative stress .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation, migration, and invasion. This compound affects cell signaling pathways, such as the NF-κB pathway, leading to reduced expression of pro-survival genes and increased oxidative stress . In hepatocytes, this compound increases ROS production, leading to apoptosis and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes like lipoxygenase, reducing the production of inflammatory mediators . The compound also induces oxidative stress by increasing ROS levels, which can lead to apoptosis in cancer cells. Additionally, this compound affects gene expression by inhibiting the NF-κB signaling pathway, resulting in decreased expression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can cause sustained oxidative stress and apoptosis in cancer cells, while its effects on normal cells are limited . The stability and degradation of this compound are crucial factors in its long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and anti-inflammatory properties without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and increased oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes like lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound affects metabolic flux by increasing ROS levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the liver and cancerous tissues, where it exerts its biological effects . The distribution of this compound is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and ROS. In cancer cells, this compound can also localize to the mitochondria, leading to increased ROS production and apoptosis . The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-Hydroxychalcone is the Claisen-Schmidt condensation. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of an alcoholic alkali, such as sodium hydroxide . The reaction typically proceeds at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反応の分析

Types of Reactions: 2-Hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones and flavanones through palladium-catalyzed oxidative cyclization.

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysts and oxidants such as molecular oxygen or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions, often in the presence of a base.

Major Products:

Flavones and Flavanones: Formed through oxidative cyclization.

Dihydrochalcones: Obtained via reduction.

Substituted Chalcones: Resulting from nucleophilic substitution reactions.

科学的研究の応用

Antimicrobial Activity

Mechanism of Action

2-Hydroxychalcone exhibits potent antimicrobial properties, particularly against dermatophytes and resistant bacterial strains. Studies have demonstrated its effectiveness in inhibiting biofilm formation and growth of fungi such as Trichophyton rubrum and Trichophyton mentagrophytes. The compound disrupts the integrity of biofilms, leading to cell wall collapse and cytoplasmic leakage, as evidenced by scanning electron microscopy (SEM) analyses .

Case Study: Antifungal Activity

A study evaluated the antifungal activity of this compound using photodynamic therapy. The results indicated that PDT significantly enhanced its efficacy against fungal biofilms, achieving a selectivity index (SI) that suggests lower toxicity to human keratinocytes compared to untreated controls .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Trichophyton rubrum | 10 µg/mL | Biofilm disruption |

| Staphylococcus aureus (MSSA) | 8 µg/mL | Synergistic with oxacillin |

| Staphylococcus aureus (MRSA) | 10 µg/mL | Synergistic with oxacillin |

Anticancer Properties

Cytotoxic Effects

Research has shown that this compound induces cytotoxicity in various cancer cell lines, including breast cancer cells (MCF-7). The compound inhibits cell proliferation and migration while promoting apoptosis through the activation of the JNK/MAPK pathway and accumulation of reactive oxygen species (ROS) .

Case Study: Breast Cancer

In a study focusing on breast cancer, treatment with this compound resulted in significant tumor growth inhibition in vivo. The compound's mechanism involved the suppression of the NF-κB signaling pathway, which is crucial for cancer cell survival .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 33.57 | Induction of apoptosis |

| CMT-1211 | 36.71 | ROS accumulation and ER stress |

Photodynamic Therapy (PDT)

Photosensitization Properties

this compound has been identified as a promising photosensitizer in PDT applications. When activated by light, it exhibits enhanced cytotoxic effects against both microbial and cancerous cells while minimizing damage to healthy tissues .

Case Study: PDT Efficacy

In experiments comparing dark treatment versus PDT with this compound, cells treated with PDT exhibited significantly lower viability rates than those treated in the dark. This indicates the potential for using this compound in targeted therapies that leverage light activation to enhance therapeutic outcomes while reducing systemic toxicity .

類似化合物との比較

2-Hydroxychalcone is part of the chalcone family, which includes various structurally similar compounds:

Isoliquiritigenin: A trihydroxychalcone with similar anticancer and anti-inflammatory properties.

Butein: A tetrahydroxychalcone known for its antioxidant and anti-inflammatory activities.

Flavanones and Flavones: These compounds are derived from chalcones through oxidative cyclization and exhibit a wide range of biological activities.

Uniqueness: this compound stands out due to its hydroxyl group, which enhances its reactivity and bioactivity. This functional group allows for diverse chemical modifications, making it a versatile compound for various applications .

生物活性

2-Hydroxychalcone, a derivative of chalcone, has garnered significant attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by the presence of a hydroxyl group at the 2-position of the chalcone structure. This modification enhances its interaction with biological targets, influencing its pharmacological properties. The compound's mechanism of action is primarily attributed to its ability to generate reactive oxygen species (ROS), which play a crucial role in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .

Antimicrobial Activity

Antibacterial Properties:

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for this compound derivatives were notably lower when a chlorine atom was present in the structure, enhancing their efficacy against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| 3-Chloro-2'-hydroxychalcone | 5 | Escherichia coli |

| 3'-5'-Dichloro-2'-hydroxychalcone | 1 | Staphylococcus aureus |

Antifungal Properties:

In addition to antibacterial effects, this compound has shown promising antifungal activity. In photodynamic therapy (PDT) studies, it inhibited early-stage biofilms at concentrations as low as 15.6 mg/L and mature biofilms at 31.2 mg/L. The compound's ability to disrupt fungal cell walls through ROS generation contributes to its effectiveness against dermatophytes .

Anticancer Activity

Cell Line Studies:

The anticancer potential of this compound has been extensively studied across various cancer cell lines. Notably, it demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values reported at approximately 1.75 µM . The compound was found to induce apoptosis through the activation of the JNK/MAPK pathway and inhibition of NF-κB signaling.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.75 | Induction of apoptosis via ROS |

| MDA-MB-231 | 1.03 | Inhibition of NF-κB pathway |

Case Study: Breast Cancer

In a notable study, treatment with this compound resulted in a significant reduction in tumor growth in vivo models. The compound not only inhibited cell proliferation but also suppressed migration and invasion capabilities of breast cancer cells .

Toxicological Assessment

While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity profile. Studies indicate that the compound exhibits lower cytotoxicity under photoexcitation compared to dark conditions, suggesting a favorable safety profile when used in PDT applications .

特性

IUPAC Name |

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOOPSJCRMKSGL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-78-0, 42224-53-3 | |

| Record name | 2-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 644-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。